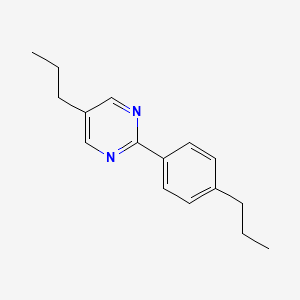

5-Propyl-2-(4-propylphenyl)pyrimidine

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Contemporary Materials Science

Pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions, is a fundamental building block in various natural and synthetic compounds. Beyond its well-known role in the nucleobases of DNA and RNA, the pyrimidine core has been extensively incorporated into a wide array of functional organic materials. tandfonline.com The presence of the electron-deficient pyrimidine ring imparts specific electronic and photophysical properties to the molecules, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as sensors. tandfonline.com

Liquid crystals incorporating 2,5-disubstituted pyrimidine rings in their aromatic cores are frequently utilized in commercial liquid crystal displays (LCDs). tandfonline.com The introduction of the pyrimidine ring into calamitic (rod-shaped) liquid crystals influences their physicochemical and electro-optical properties, offering advantages over traditional phenyl-based systems. researchgate.net The inherent dipole moment and polarizability of the pyrimidine moiety can be tailored through synthetic modifications, allowing for the fine-tuning of properties such as dielectric anisotropy, birefringence, and mesophase behavior. These characteristics are critical for the performance of liquid crystal-based devices.

Significance of 5-Propyl-2-(4-propylphenyl)pyrimidine within Current Research Paradigms

Within the diverse family of pyrimidine derivatives, this compound has been identified as a compound of interest in the development of advanced liquid crystalline materials. Its molecular structure, featuring a central phenylpyrimidine core with propyl groups at both the 5-position of the pyrimidine ring and the 4-position of the phenyl ring, is designed to induce and stabilize liquid crystalline phases.

Scope and Research Objectives for Academic Investigations of this compound

Academic investigations into this compound are driven by a set of well-defined research objectives aimed at a comprehensive understanding of its structure-property relationships. A primary objective is the detailed characterization of its mesomorphic behavior, including the identification of its liquid crystalline phases and the precise determination of its phase transition temperatures.

Another key research goal is to elucidate the influence of its molecular structure on its physical properties. This involves studying how the length and position of the alkyl chains (propyl groups) affect the stability and temperature range of the liquid crystal phases. Comparative studies with homologous series of 2-phenyl-5-alkylpyrimidine liquid crystals are crucial in this context to establish clear trends and design principles. aps.org

Furthermore, research aims to explore the synthesis of this compound and related derivatives. Developing efficient and scalable synthetic routes is essential for making these materials readily available for further research and potential commercial applications. General methods for the synthesis of 2,5-disubstituted pyrimidines, such as the reaction of amidines with β-dicarbonyl compounds or their equivalents, are often adapted for the preparation of these specific target molecules.

The ultimate goal of these academic investigations is to build a comprehensive understanding of how the molecular architecture of this compound dictates its macroscopic properties. This knowledge is instrumental in the rational design of new and improved liquid crystalline materials for a wide range of technological applications.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| This compound | 98495-13-7 | C₁₆H₂₀N₂ | 240.34 | 363.8±35.0 | 1.00±0.1 |

| 2-(4-Ethylphenyl)-5-propylpyrimidine | 98495-11-5 | C₁₅H₁₈N₂ | 226.32 | Not Available | Not Available |

| 2-(4-Methylphenyl)-5-propylpyrimidine | 143913-45-5 | C₁₄H₁₆N₂ | 212.29 | Not Available | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

5-propyl-2-(4-propylphenyl)pyrimidine |

InChI |

InChI=1S/C16H20N2/c1-3-5-13-7-9-15(10-8-13)16-17-11-14(6-4-2)12-18-16/h7-12H,3-6H2,1-2H3 |

InChI Key |

XWIJHTNJZNSLHB-UHFFFAOYSA-N |

SMILES |

CCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 5 Propyl 2 4 Propylphenyl Pyrimidine

Retrosynthetic Analysis and Strategic Disconnection Approaches for Pyrimidine (B1678525) Derivatives

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves transforming a target molecule into a series of simpler precursor structures, known as synthons, until readily available starting materials are reached. advancechemjournal.com For 5-Propyl-2-(4-propylphenyl)pyrimidine, two primary disconnection strategies are considered, targeting the key bonds that form the scaffold.

Strategy A: Disconnection of the Aryl-Pyrimidine C-C Bond

This approach involves a C-C disconnection between the pyrimidine C2 carbon and the 4-propylphenyl ring. This is a common strategy for biaryl compounds and typically points towards a palladium-catalyzed cross-coupling reaction as the forward synthetic step. researchgate.net This disconnection yields two key synthons: a 2-halopyrimidine derivative (e.g., 2-chloro-5-propylpyrimidine) and a 4-propylphenyl organometallic reagent (e.g., 4-propylphenylboronic acid).

Strategy B: Disconnection of the Pyrimidine Ring C-N Bonds

A more fundamental approach is to deconstruct the pyrimidine ring itself. advancechemjournal.com This involves disconnecting the two C-N bonds formed during the cyclization process. This leads to precursors that will build the heterocyclic core. The most common pathway for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. researchgate.netgrowingscience.com For the target molecule, this retrosynthetic step would yield 4-propylbenzamidine and a 3-carbon unit containing the C5-propyl group, such as 2-propylmalondialdehyde or a more stable equivalent.

These two distinct retrosynthetic pathways form the basis for the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes for the Pyrimidine Core Formation and Functionalization

Classical methods for synthesizing substituted pyrimidines remain the bedrock of many synthetic campaigns, offering robust and well-documented procedures for ring construction and subsequent modification.

Cyclocondensation Strategies for Pyrimidine Ring Construction

The most traditional and widely used method for constructing the pyrimidine core is the cyclocondensation reaction. nih.govasianpubs.org This strategy involves the reaction of a compound containing an N-C-N fragment (like an amidine) with a C-C-C fragment (typically a 1,3-dielectrophile such as a β-diketone or its analogue). nih.gov

To synthesize this compound, this would involve the condensation of 4-propylbenzamidine with a propyl-substituted 1,3-dielectrophile. A plausible reactant would be 2-propyl-1,3-bis(dimethylamino)trimethinium perchlorate or a similar reactive equivalent of 2-propylmalondialdehyde. The reaction typically proceeds by heating the components in a suitable solvent, often with a base like sodium methoxide (B1231860) in methanol, to facilitate the cyclization and subsequent dehydration/aromatization to yield the pyrimidine ring.

The general mechanism involves:

Nucleophilic attack of the amidine nitrogen onto one of the electrophilic carbons of the 1,3-dicarbonyl system.

An intramolecular cyclization via attack of the second amidine nitrogen.

Aromatization, usually through the elimination of two molecules of water, to form the stable pyrimidine ring.

| Reactant A | Reactant B | Typical Conditions | Product |

| 4-Propylbenzamidine | 2-Propylmalondialdehyde (or equivalent) | NaOMe, Methanol, Reflux | This compound |

| 4-Propylbenzamidine | 1,1,3,3-Tetramethoxy-2-propylpropane | Acid catalyst, then base | This compound |

| 4-Propylbenzamidine | 2-Propyl-3-(dimethylamino)acrolein | Base, Reflux | This compound |

Table 1: Proposed Cyclocondensation Routes

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Pyrimidine Linkages

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, particularly between sp²-hybridized carbons of aromatic and heteroaromatic rings. mdpi.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is exceptionally well-suited for this purpose. researchgate.net

Following the retrosynthetic analysis (Strategy A), the synthesis would involve coupling 2-chloro-5-propylpyrimidine with 4-propylphenylboronic acid . This reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor. A base is required to activate the boronic acid for transmetalation. acs.org

Key components of the Suzuki reaction include:

Palladium Catalyst : Common catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated from Pd(OAc)₂ with phosphine (B1218219) ligands. researchgate.net

Ligand : Phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized Buchwald or Josi-Phos ligands can be used to stabilize the palladium center and facilitate the catalytic cycle. thieme-connect.com

Base : An inorganic base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is essential.

Solvent : A mixture of an organic solvent (like toluene (B28343), dioxane, or DMF) and water is often used.

The high functional group tolerance and generally high yields make the Suzuki coupling a preferred method for synthesizing aryl-substituted pyrimidines. researchgate.netthieme-connect.com

| Catalyst | Ligand | Base | Typical Yield Range |

| Pd(PPh₃)₄ | (Internal) | K₂CO₃ | Moderate to High |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | High to Excellent |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | High to Excellent |

Table 2: Representative Catalytic Systems for Suzuki Cross-Coupling

Introduction of Propyl Side Chains via Alkylation and Reduction Methods

For the 4-propylphenyl moiety:

Grignard Reaction : Starting from 4-bromobenzaldehyde, a reaction with propylmagnesium bromide followed by oxidation would yield 4-propylacetophenone. Subsequent reduction (e.g., Wolff-Kishner or Clemmensen reduction) can furnish the propyl group.

Friedel-Crafts Acylation : Benzene can be acylated with propanoyl chloride to give propiophenone, which is then reduced to form propylbenzene. This can then be functionalized (e.g., brominated) to prepare for coupling or amidine formation.

For the 5-propylpyrimidine (B13093396) moiety:

From Propylated Precursors : The most direct method is to use a starting material that already contains the propyl group for the cyclocondensation reaction, such as 2-propylmalondialdehyde or its synthetic equivalent. google.com

Alkylation : A pre-formed pyrimidine ring, such as 5-bromopyrimidine, can undergo a cross-coupling reaction (e.g., Kumada or Negishi coupling) with a propyl-organometallic reagent.

Advanced Catalytic Approaches in this compound Synthesis

Recent advances in organic synthesis have focused on increasing efficiency by minimizing synthetic steps. C-H functionalization has emerged as a powerful strategy, allowing for the direct formation of C-C or C-heteroatom bonds without the need for pre-functionalized substrates. thieme-connect.com

C-H Functionalization Methodologies for Directed Substitution

Direct C-H functionalization offers a more atom-economical route to substituted pyrimidines. researchgate.net These reactions typically employ a transition metal catalyst (often palladium) to activate a C-H bond, allowing for a subsequent coupling event. thieme-connect.comnih.gov

For the synthesis of this compound, two hypothetical C-H functionalization pathways can be envisioned:

C2-Arylation of 5-Propylpyrimidine : This would involve the direct coupling of 5-propylpyrimidine with a 4-propylaryl halide (e.g., 4-propyl-iodobenzene). The pyrimidine ring itself is electron-deficient, which can facilitate activation at certain positions. However, achieving regioselectivity at the C2 position often requires specific ligands and conditions to outcompete reactions at other sites like C4 or C6. researchgate.net

C5-Propylation of 2-(4-propylphenyl)pyrimidine : Alternatively, one could start with 2-(4-propylphenyl)pyrimidine and introduce the propyl group directly onto the C5 position. The C5 position of the pyrimidine ring is generally more electron-rich and can undergo electrophilic-type substitutions, but catalytic C-H alkylation would likely proceed through a different, metal-mediated mechanism. wikipedia.org

These methods, while highly advanced and efficient, often require careful optimization of catalysts, ligands, and reaction conditions to achieve the desired regioselectivity and yield. thieme-connect.com

| Strategy | Key Reaction | Advantages | Challenges |

| Classical Cyclocondensation | Amidine + 1,3-Dicarbonyl | Builds core directly, robust | Availability of substituted precursors |

| Palladium Cross-Coupling | Suzuki, Stille, etc. | High yield, functional group tolerance | Requires pre-functionalized substrates |

| Advanced C-H Functionalization | Direct Arylation/Alkylation | Atom economical, fewer steps | Regioselectivity, catalyst optimization |

Table 3: Overview of Synthetic Strategies

Green Chemistry Principles and Sustainable Synthetic Protocols

A highly effective and green method for synthesizing 2,5-disubstituted pyrimidines is the Suzuki-Miyaura cross-coupling reaction . acs.orgnih.govacs.org This palladium-catalyzed reaction offers a powerful tool for the formation of carbon-carbon bonds. nih.govrsc.org In the context of synthesizing this compound, a plausible sustainable pathway involves the cross-coupling of a 2-halopyrimidine with 4-propylphenylboronic acid or, alternatively, a 5-halopyrimidine with a 2-(4-propylphenyl)boronic acid derivative.

Microwave-assisted synthesis has emerged as a key green technology in this domain. mdpi.commdpi.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. mdpi.comresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and selectivity. mdpi.com

The choice of solvent is another critical aspect of green synthesis. While traditional Suzuki-Miyaura reactions often employ solvents like 1,4-dioxane (B91453), which has environmental and safety concerns, research has focused on identifying greener alternatives. acsgcipr.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol have been successfully used in nickel-catalyzed Suzuki-Miyaura couplings and represent more environmentally friendly options. acs.orgnih.gov Aqueous media, being non-toxic, non-flammable, and inexpensive, are also highly attractive for these reactions. nih.gov The use of water or mixtures of water and ethanol (B145695) can facilitate catalyst recycling and simplify product separation. nih.gov

Furthermore, the development of heterogeneous catalysts , such as palladium supported on carbon (Pd/C), offers a greener alternative to homogeneous catalysts. acsgcipr.org These catalysts can be easily recovered from the reaction mixture by simple filtration and potentially reused, which reduces heavy metal contamination in the final product and waste streams. acsgcipr.org

The principles of green chemistry can be effectively applied to the synthesis of this compound through a combination of these strategies:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Utilizing high-yield reactions like Suzuki-Miyaura coupling to minimize byproducts. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous solvents with greener alternatives like 2-MeTHF, tert-amyl alcohol, or water. acs.orgnih.govacsgcipr.org |

| Designing Safer Chemicals | The inherent properties of the target molecule are the focus, but the synthesis aims to minimize the use of toxic reagents. |

| Safer Solvents and Auxiliaries | Employing aqueous media or bio-based solvents. nih.gov |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

| Use of Renewable Feedstocks | While not always directly applicable to the core structure, the use of bio-derived solvents is a step in this direction. |

| Reduce Derivatives | One-pot syntheses can reduce the number of steps and the need for protecting groups. acs.orgnih.govacs.org |

| Catalysis | Employing highly efficient palladium or nickel catalysts at low loadings, with a preference for recyclable heterogeneous catalysts. researchgate.netacsgcipr.org |

| Design for Degradation | This principle is more relevant to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Implementing in-situ reaction monitoring techniques to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Using less volatile and less flammable solvents to reduce the risk of accidents. |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing costs and environmental impact. For a Suzuki-Miyaura cross-coupling approach, several parameters can be systematically varied to achieve the desired outcome.

Catalyst and Ligand Selection: The choice of palladium catalyst and associated ligand is crucial. While Pd(PPh₃)₄ is a commonly used catalyst, modern catalysts like PdCl₂(dppf) and various Buchwald-Hartwig and other advanced phosphine ligands can offer higher activity and stability, allowing for lower catalyst loadings. mdpi.comnih.govnih.gov For instance, in the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines, catalyst loading was successfully reduced to as low as 0.5 mol%. mdpi.comresearchgate.net The ligand plays a critical role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.

Base: The base is necessary to activate the boronic acid. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). mdpi.commdpi.com The strength and solubility of the base can significantly affect the reaction rate and yield. Cesium carbonate, for example, is often effective in challenging coupling reactions.

Solvent System: As mentioned, the solvent plays a important role. A mixture of an organic solvent like 1,4-dioxane or toluene with water is frequently used to dissolve both the organic and inorganic reagents. mdpi.com The ratio of the organic solvent to water can be optimized to enhance the reaction rate.

Temperature and Reaction Time: Microwave-assisted synthesis allows for precise temperature control and rapid heating. mdpi.com Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and the formation of side products. mdpi.comresearchgate.net For example, in a study on 2,4-dichloropyrimidines, 100 °C was found to be the optimal temperature, with higher temperatures leading to the formation of diarylated byproducts. mdpi.com Reaction times are also significantly shorter with microwave heating, typically in the range of 15-30 minutes. mdpi.comresearchgate.net

A hypothetical optimization table for the Suzuki-Miyaura synthesis of this compound could look as follows:

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 60 | Sub-optimal |

| 2 | PdCl₂(dppf) (1) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 30 | Improved |

| 3 | Pd(OAc)₂ (0.5) | SPhos | Cs₂CO₃ | 2-MeTHF/H₂O | 100 (MW) | 15 | Optimized |

| 4 | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | tert-Amyl alcohol | 110 (MW) | 20 | Alternative |

Yield Enhancement Strategies: Beyond optimizing the core reaction parameters, several other strategies can be employed to enhance the yield:

Purity of Starting Materials: Using highly pure starting materials (halopyrimidines and boronic acids) is critical to avoid side reactions.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent the degradation of the catalyst and other reagents. mdpi.com

Flow Chemistry: For larger-scale synthesis, transitioning to a continuous flow reactor can offer better control over reaction parameters, leading to higher yields and more consistent product quality.

Analytical Techniques for Reaction Monitoring and Purity Assessment

Rigorous analytical monitoring is essential throughout the synthesis of this compound to ensure the reaction goes to completion and that the final product meets the high purity standards required, especially for applications like liquid crystals.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction. nih.gov By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system, the disappearance of starting materials and the appearance of the product can be visualized under UV light.

TLC-Mass Spectrometry (TLC-MS): For more definitive monitoring, TLC can be coupled with mass spectrometry. nih.gov This allows for the direct analysis of spots from the TLC plate, providing mass information and confirming the identity of the product and any intermediates or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantitative reaction monitoring. researchgate.net By taking aliquots from the reaction mixture at different time points, the concentration of reactants and products can be accurately determined, providing detailed kinetic information.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the final product. nih.gov Using a suitable column (e.g., a reverse-phase C18 column) and mobile phase, the target compound can be separated from any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent technique for purity assessment, particularly for volatile and thermally stable compounds. nih.govmdpi.com It provides both separation of components and their mass spectra, allowing for the identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and purity confirmation of the final product. rsc.orgnih.govcore.ac.uk The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the structure. The ¹³C NMR spectrum confirms the number and types of carbon atoms present. The absence of signals from starting materials or byproducts is a strong indicator of purity. For this compound, one would expect to see characteristic signals for the propyl groups and the aromatic protons on both the phenyl and pyrimidine rings.

Differential Scanning Calorimetry (DSC): For liquid crystalline materials, DSC is a crucial technique to determine the phase transition temperatures and to assess purity. Impurities can broaden and lower the temperatures of these transitions.

An overview of the analytical techniques and their primary roles is presented below:

| Analytical Technique | Primary Role | Information Obtained |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction progress. nih.gov |

| TLC-Mass Spectrometry (TLC-MS) | Reaction Monitoring & Impurity ID | Confirms identity of spots on TLC plate. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Reaction Monitoring | Quantitative purity data, reaction kinetics. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment & Impurity ID | Separation and identification of volatile components. nih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation & Purity Confirmation | Detailed structural information, confirmation of purity. rsc.orgnih.govcore.ac.uk |

| Differential Scanning Calorimetry (DSC) | Phase Behavior & Purity of Liquid Crystals | Phase transition temperatures, indication of purity. |

By employing these modern synthetic and analytical methodologies, the production of this compound can be achieved with high efficiency, purity, and sustainability, meeting the demands of advanced material applications.

Advanced Structural Characterization and Molecular Architecture Analysis of 5 Propyl 2 4 Propylphenyl Pyrimidine

Spectroscopic Methodologies for Comprehensive Molecular Structure Elucidation

Spectroscopic methods are indispensable for the detailed analysis of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding the connectivity of atoms, the types of chemical bonds present, and the electronic environment within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 5-Propyl-2-(4-propylphenyl)pyrimidine.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The aromatic protons on the phenyl and pyrimidine (B1678525) rings would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The propyl groups would exhibit characteristic multiplets in the upfield region. The benzylic protons of the 4-propylphenyl group would likely appear as a triplet, while the protons of the 5-propyl group on the pyrimidine ring would also show as a triplet, albeit at a slightly different chemical shift due to the different electronic environment. The methylene (B1212753) and methyl protons of both propyl groups would produce overlapping multiplets.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | 8.5 - 8.8 | 155 - 160 |

| Phenyl-H (ortho to pyrimidine) | 8.2 - 8.4 | 128 - 130 |

| Phenyl-H (meta to pyrimidine) | 7.2 - 7.4 | 129 - 131 |

| Pyrimidine-C (substituted) | - | 160 - 165 |

| Phenyl-C (substituted) | - | 140 - 145 |

| Propyl-CH₂ (benzylic) | 2.6 - 2.8 | 35 - 40 |

| Propyl-CH₂ (pyrimidine) | 2.5 - 2.7 | 30 - 35 |

| Propyl-CH₂ (middle) | 1.6 - 1.8 | 22 - 26 |

| Propyl-CH₃ | 0.9 - 1.1 | 13 - 15 |

Note: These are predicted values based on general principles and data for analogous compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The stretching vibrations of the aliphatic C-H bonds in the propyl groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. nih.gov The C-C stretching vibrations of the propyl chains and the ring structures would be observed in the fingerprint region (below 1400 cm⁻¹), along with various bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching vibrations of the aromatic rings are typically strong and sharp in the Raman spectrum, which would be useful for confirming the aromatic nature of the compound. mdpi.com The C-H stretching vibrations would also be visible. Analysis of the vibrational modes can be supported by computational methods to achieve a more precise assignment of the observed bands. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=N/C=C Ring Stretch | 1400 - 1650 | 1400 - 1650 |

| CH₂ Bending | 1440 - 1480 | 1440 - 1480 |

| CH₃ Bending | 1370 - 1390 | 1370 - 1390 |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Weak |

Note: These are expected frequency ranges and the actual spectra would show more complex patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the conjugation between the phenyl ring and the pyrimidine ring is expected to give rise to strong absorptions in the UV region. Typically, π → π* transitions in such conjugated systems result in intense absorption bands. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of substituents. The UV-Vis spectrum would be a key indicator of the electronic communication between the two aromatic rings. Studies on similar pyrimidine derivatives often report absorption maxima in the range of 250-300 nm. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, respectively. The fragmentation of this ion would provide clues about the molecule's structure. Expected fragmentation pathways would involve the cleavage of the propyl groups. For instance, the loss of an ethyl radical (C₂H₅•) from the propyl side chains is a common fragmentation pathway for such structures, leading to a stable benzylic or allylic-type cation. nih.govsapub.org The pyrimidine ring itself is relatively stable, but fragmentation can occur under harsher conditions. sapub.org

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would provide an unambiguous determination of its molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by spectroscopic methods.

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as π-π stacking between the aromatic rings and van der Waals forces. These interactions govern the physical properties of the solid, such as its melting point and solubility. While a crystal structure for this specific compound is not publicly documented, studies on other pyrimidine derivatives have revealed a variety of packing motifs. mdpi.comnih.gov

Powder X-ray Diffraction for Polymorphic Identification and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a premier, non-destructive technique for analyzing the crystalline structure of materials. The method involves directing a beam of X-rays onto a powdered sample and measuring the scattered intensity of the X-rays as a function of the scattering angle. Crystalline materials will diffract X-rays at specific angles, producing a unique diffraction pattern that serves as a fingerprint for the material's specific crystalline phase. For organic compounds like pyrimidine derivatives, which can exist in different crystalline forms—a phenomenon known as polymorphism—PXRD is an essential tool for identification and phase purity assessment.

Each polymorph of a compound has a distinct crystal lattice, leading to a unique PXRD pattern with characteristic peak positions (reported as 2θ) and relative intensities. By analyzing this pattern, researchers can identify the specific solid-state form of a substance, which is critical as different polymorphs can have different physical properties. In the study of liquid crystalline materials, such as those containing a pyrimidine core, PXRD is vital for characterizing the solid crystalline phase that exists at temperatures below the transition to liquid crystal phases.

An illustrative data set that would be obtained from a PXRD analysis is presented below. The table includes the diffraction angles (2θ), the corresponding d-spacings calculated via Bragg's Law, and the relative intensities of the diffraction peaks.

Illustrative Powder X-ray Diffraction Data for a Hypothetical Crystalline Organic Compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.39 | 100 |

| 12.7 | 6.96 | 45 |

| 17.0 | 5.21 | 80 |

| 21.3 | 4.17 | 60 |

| 25.6 | 3.48 | 75 |

| 29.9 | 2.99 | 30 |

Electron Microscopy Techniques for Microstructural and Morphological Investigation

Electron microscopy encompasses a suite of powerful techniques that utilize a beam of accelerated electrons as a source of illumination to obtain high-resolution images of specimens. Due to the much shorter wavelength of electrons compared to visible light, electron microscopes can achieve magnifications far greater than light microscopes, enabling the visualization of micro- and nanoscale features.

Scanning Electron Microscopy (SEM) for Surface Morphology and Crystallite Shape

Scanning Electron Microscopy (SEM) is a type of electron microscopy that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons in the beam interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

In the characterization of crystalline organic compounds, SEM is invaluable for determining the external morphology (shape and size) of the crystals. This information, often referred to as crystal habit, is crucial for understanding the crystallization process and can influence the bulk properties of the material. Different polymorphs or solvates of a compound frequently display distinct crystal habits, which can be readily distinguished using SEM.

The following table outlines the type of morphological data that can be obtained through SEM analysis.

Illustrative SEM Observations for a Hypothetical Crystalline Organic Compound

| Parameter | Description |

|---|---|

| Crystal Habit | Well-formed, plate-like or prismatic crystals. |

| Crystal Size Distribution | Typically ranging from 5 to 100 micrometers. |

| Surface Topography | Smooth crystal faces with occasional growth steps visible. |

| Aggregation | Observed as both individual crystals and as intergrown clusters. |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Features and Self-Assembly

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. This allows for the investigation of the internal structure of a material at extremely high resolutions, often down to the atomic level. For a sample to be imaged with TEM, it must be sufficiently thin to allow electrons to pass through it.

TEM is particularly well-suited for studying the nanoscale organization and self-assembly of molecules. In the field of liquid crystals, TEM can be used to visualize the ordered arrangements of molecules that define the various mesophases (e.g., smectic layers or columnar structures). The technique can provide direct evidence of the formation of nanostructures and their morphology, which is fundamental to understanding the material's properties. Cryogenic TEM (cryo-TEM) is an advanced form of TEM where the sample is flash-frozen in its native, hydrated state, allowing for the observation of self-assembled structures as they exist in solution.

The table below provides an example of the kind of nanoscale structural information that can be elucidated using TEM.

Illustrative TEM Observations for a Hypothetical Self-Assembled Organic Material

| Feature | Description |

|---|---|

| Nanostructure | Formation of long, well-defined nanofibers. |

| Dimensions | Fibers exhibit a consistent diameter of approximately 15 nanometers. |

| Internal Organization | High-resolution imaging reveals a periodic arrangement within the fibers, suggesting a specific molecular packing. |

| Self-Assembly | The nanofibers are seen to entangle, forming a complex, networked hydrogel structure. |

Computational and Theoretical Investigations of 5 Propyl 2 4 Propylphenyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to determining the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for medium to large systems like 5-Propyl-2-(4-propylphenyl)pyrimidine. DFT calculations can provide valuable information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For pyrimidine (B1678525) derivatives, the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. In 4-Phenylpyrimidine, a related compound, the calculated HOMO-LUMO gap is approximately 4.98 eV, indicating a stable structure. researchgate.net The distribution of these orbitals shows that the HOMO is concentrated on the pyrimidine ring and the LUMO on the phenyl ring. researchgate.net

The electrostatic potential (ESP) map is another key output of DFT calculations. It illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This information is vital for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern molecular recognition and self-assembly processes. nih.gov

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.

Interactive Table: Illustrative DFT-Derived Reactivity Descriptors

| Descriptor | Formula | Significance | Typical Value (Illustrative) |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | ~4-5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration | ~2-2.5 eV |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Electron escaping tendency | ~-3 to -4 eV |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | ~1-2 eV |

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. mdpi.com These methods are often used to obtain highly accurate ground state geometries. For molecules with flexible parts like the propyl chains in this compound, these calculations can determine the most stable conformation by optimizing the bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis, typically performed after geometry optimization, serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it predicts the molecule's infrared and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model.

Furthermore, ab initio calculations are crucial for determining the energetics of different molecular conformations. For phenyl-pyrimidine systems, a key structural feature is the dihedral angle between the phenyl and pyrimidine rings. Ab initio calculations can precisely determine the energy barrier to rotation around the C-C bond connecting the two rings, which is essential for understanding the molecule's flexibility. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. mdpi.com MD simulations solve Newton's equations of motion for a set of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

MD simulations are ideal for exploring the conformational landscape of flexible molecules like this compound. The two propyl chains can adopt numerous conformations, and the phenyl ring can rotate relative to the pyrimidine core. An MD simulation can sample these different states and determine their relative populations at a given temperature. Analysis of the simulation trajectory, by measuring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can quantify the flexibility of different parts of the molecule. mdpi.com Such studies on similar liquid crystalline molecules show that the terminal alkyl chains are typically much more flexible than the rigid aromatic core. nih.gov

In condensed phases (liquids or solids), intermolecular interactions dictate how molecules arrange themselves. For phenyl-pyrimidine derivatives, which are known to form liquid crystal phases, π-π stacking between the aromatic cores and van der Waals interactions between the alkyl chains are the dominant forces. researchgate.net MD simulations can model the spontaneous self-assembly of these molecules into ordered structures. nih.gov By simulating a system with many molecules, one can observe the formation of aggregates and ordered domains, which are precursors to macroscopic liquid crystal phases. These simulations provide unparalleled insight into how molecular structure controls macroscopic properties. nih.gov

Prediction of Self-Organization Principles and Mesophase Formation Mechanisms

The primary interest in compounds like this compound often lies in their ability to form mesophases—the states of matter between a conventional liquid and a solid crystal, commonly known as liquid crystals. Computational studies are instrumental in predicting the principles that govern this self-organization.

MD simulations of similar phenyl-pyrimidine molecules have successfully reproduced experimentally observed liquid crystal phases, such as nematic (where molecules have long-range orientational order) and smectic (where molecules have orientational order and are arranged in layers). nih.govlookchem.com By analyzing the simulation trajectories, researchers can calculate order parameters and radial distribution functions to characterize these phases. The simulations show that the stability of a particular mesophase depends critically on the balance of interactions: strong core-core interactions favor layered smectic phases, while the flexibility and length of the alkyl tails influence the transition temperatures and the specific type of smectic or nematic phase formed. nih.gov Computational models have demonstrated that accurately representing electrostatic interactions, particularly the quadrupoles of the aromatic rings, is essential for correctly predicting the phase behavior. nih.gov

Computational Approaches to Understand Anisotropic Ordering and Liquid Crystalline Behavior

Computational chemistry serves as a powerful tool in the guided design of liquid crystals. osti.gov By employing quantum chemical calculations, it is possible to investigate the electronic structure and intermolecular interactions that govern the formation of liquid crystalline phases. For pyrimidine-based systems, density functional theory (DFT) is a commonly utilized method to calculate molecular geometries, vibrational frequencies, and electronic properties. researchgate.net These calculations are foundational for understanding the anisotropic nature of these molecules.

The study of analogous compounds, such as 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8), has provided a framework for understanding the thermoelastic anisotropy in phenyl pyrimidine liquid crystals. nih.govacs.org Techniques like Brillouin light spectroscopy and temperature wave analysis, often complemented by computational models, can determine direction-dependent mechanical and thermal properties across different liquid crystalline phases. nih.govacs.org Such studies have revealed that for phenyl pyrimidine liquid crystals, the thermal anisotropy can be significantly larger than the mechanical anisotropy. nih.govacs.org

Molecular dynamics (MD) simulations are another critical computational approach. These simulations model the behavior of a large ensemble of molecules over time, allowing for the observation of the spontaneous formation of ordered phases. By analyzing the trajectories of the molecules, researchers can calculate order parameters, radial distribution functions, and other metrics that characterize the liquid crystalline state. For similar pyrimidine-containing mesogens, MD simulations have been employed to study their liquid-crystal phases, providing detailed information on the ordering of both the aromatic cores and the flexible alkyl tails.

The table below presents data on the temperature-dependent thermoelastic anisotropy of a related phenyl pyrimidine liquid crystal, 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8), which serves as a model for understanding the behavior of this compound.

| Phase | Temperature (°C) | Mechanical Anisotropy (%) | Thermal Anisotropy (%) |

|---|---|---|---|

| Crystalline | 25 | 10.5 | 150 |

| Smectic C | 45 | 2.5 | 120 |

| Smectic A | 60 | 2.0 | 110 |

| Nematic | 65 | 1.5 | 100 |

| Isotropic | 80 | 0 | 0 |

Theoretical Models for Molecular Packing and Orientational Order in Assemblies

Theoretical models are essential for rationalizing the experimental and computational findings on the molecular packing and orientational order in liquid crystal assemblies. The Maier-Saupe theory, a foundational mean-field theory, describes the nematic-isotropic phase transition by considering the anisotropic van der Waals interactions between rod-like molecules. This model provides a conceptual framework for understanding how the elongated shape of molecules like this compound leads to long-range orientational order.

For smectic phases, theoretical descriptions must also account for the positional ordering of molecules into layers. The de Vries model, for example, describes smectic A phases with a diffuse cone-like distribution of molecular tilt, which can explain the minimal layer shrinkage observed at the smectic A to smectic C transition in some systems. researchgate.net The design of liquid crystals with "de Vries-like" properties has been a subject of interest, with structural variants of 5-phenylpyrimidine (B189523) mesogens being synthesized and studied to this end. rsc.org

Structure-Performance Relationship (SPR) Studies through Computational Analysis

Computational analysis is instrumental in establishing clear structure-performance relationships (SPR) for liquid crystalline materials. By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can identify key molecular features that control the performance of the material.

Elucidating the Influence of Molecular Geometry and Substituents on Anisotropy

The propyl substituents on both the phenyl and pyrimidine rings also play a crucial role. The length and conformation of these alkyl chains affect the molecular aspect ratio and the strength of intermolecular interactions. researchgate.netmdpi.comresearchgate.netnih.govacs.org Computational studies on homologous series of liquid crystals have shown that increasing the alkyl chain length can modulate the clearing point and the type of mesophase observed. mdpi.comresearchgate.net Shorter alkyl chains, such as the propyl groups in the target molecule, generally favor nematic phases, while longer chains can promote the formation of smectic phases.

The table below illustrates the influence of alkyl chain length on the clearing point for a homologous series of 2-phenyl-5-alkylpyrimidine compounds.

| Alkyl Chain Length (n) | Compound | Clearing Point (°C) |

|---|---|---|

| 1 | 2-phenyl-5-methylpyrimidine | - |

| 2 | 2-phenyl-5-ethylpyrimidine | - |

| 3 | 2-phenyl-5-propylpyrimidine | 35 |

| 4 | 2-phenyl-5-butylpyrimidine | 48 |

| 5 | 2-phenyl-5-pentylpyrimidine | 55 |

Rational Design Principles for Modulating Electronic and Orientational Properties

The insights gained from computational SPR studies pave the way for the rational design of new liquid crystalline materials with tailored properties. For this compound and related compounds, several design principles can be articulated.

To modulate the electronic properties, such as the dielectric anisotropy, modifications to the aromatic core are most effective. The strategic placement of polar groups or the substitution of the phenyl ring with other aromatic systems can significantly alter the magnitude and direction of the molecular dipole moment. Computational chemistry can predict the impact of these substitutions, guiding synthetic efforts towards molecules with desired dielectric characteristics. osti.gov

The orientational properties, which are closely linked to the liquid crystalline phase behavior, can be fine-tuned by altering the peripheral substituents. As discussed, the length and branching of the alkyl chains are key parameters for controlling the clearing point and the stability of different mesophases. Furthermore, the introduction of chiral centers can induce the formation of chiral liquid crystal phases, such as cholesteric or chiral smectic phases, which are of great technological importance.

Computational approaches, therefore, enable a "design-on-the-computer" paradigm, where the properties of novel pyrimidine-based liquid crystals can be predicted before their synthesis. This not only accelerates the discovery of new materials but also provides a deeper understanding of the fundamental principles governing their behavior. nih.govnih.gov

Integration of 5 Propyl 2 4 Propylphenyl Pyrimidine in Advanced Functional Materials and Device Architectures

Utilization in Liquid Crystalline Display Technologies: Fundamental Mechanisms

The electro-optical response of a liquid crystal material is fundamentally linked to its anisotropic nature, specifically the dielectric anisotropy (Δε) and optical anisotropy (Δn). The pyrimidine (B1678525) core in 5-Propyl-2-(4-propylphenyl)pyrimidine plays a crucial role in establishing this anisotropy.

The structure-property relationship in similar liquid crystal compounds, such as those with a diarylpyridazine core, has been studied, revealing that the nature of the core and terminal alkyl chains significantly impacts the mesomorphic behavior, including the presence of smectic A (SmA) and smetcic C* (SmC*) phases. koreascience.kr For instance, in some 2,5-diarylpyrimidine derivatives, the temperatures for the crystal to mesophase transition increase with longer terminal alkyl units, while the temperatures for the mesophase to isotropic transition decrease. koreascience.kr The specific arrangement of the propyl groups in this compound is expected to contribute to the formation of nematic or smectic phases, which are essential for display applications.

Table 1: Illustrative Electro-Optical Properties of a Generic Pyrimidine-Based Liquid Crystal Mixture

| Property | Typical Value Range | Significance in Displays |

|---|---|---|

| Dielectric Anisotropy (Δε) | +5 to +20 | Determines the threshold voltage for switching. |

| Optical Anisotropy (Δn) | 0.10 to 0.25 | Affects the phase retardation and cell gap requirements. |

Note: The data in this table is illustrative for a generic pyrimidine-based liquid crystal and does not represent measured values for this compound.

The switching speed of a liquid crystal device is a critical parameter for its application in displays. The response time is influenced by the rotational viscosity of the material, the elastic constants, and the cell gap. The molecular structure of the liquid crystal constituents is a key determinant of these properties.

Research on nematic liquid crystals has explored various strategies to achieve ultrafast switching, with total response times of less than 3 milliseconds being reported for some systems. nih.gov The dynamics of switching involve the reorientation of the liquid crystal director in response to an applied electric field. For nematic liquid crystals, the turn-on and turn-off times can be influenced by the driving voltage. mdpi.com In some advanced setups, three-terminal electrodes have been used to reduce the gray-to-gray response time significantly, from 38.7 ms (B15284909) to 9.6 ms in one study. spie.org

For pyrimidine-based liquid crystals, their molecular structure can be tailored to optimize switching characteristics. The presence of the pyrimidine core can affect intermolecular interactions, which in turn influences the rotational viscosity. While specific data for this compound is not available, studies on other pyrimidine-containing liquid crystals, including photo-switchable bent-core systems, have demonstrated fast switching properties in solution. rsc.org The layered ordering in smectic phases, which can be exhibited by some pyrimidine derivatives, can lead to faster molecular responses compared to nematic phases. aps.org

Table 2: Comparison of Typical Switching Times for Different Liquid Crystal Modes

| Liquid Crystal Mode | Typical Rise Time (ms) | Typical Fall Time (ms) | Key Influencing Factors |

|---|---|---|---|

| Twisted Nematic (TN) | 10 - 25 | 15 - 30 | Rotational viscosity, cell gap |

| In-Plane Switching (IPS) | 20 - 35 | 25 - 40 | Electrode structure, elastic constants |

| Vertically Aligned (VA) | 5 - 15 | 10 - 20 | Surface anchoring, voltage |

Note: This table provides typical values for common LC modes and is for comparative purposes only.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electron-deficient nature of the pyrimidine ring makes pyrimidine derivatives promising candidates for use in organic electronic devices such as OLEDs and OPVs, where efficient charge transport and management are crucial. spiedigitallibrary.org

In the context of OLEDs, materials with good electron mobility are required for the electron transport layer (ETL). The C=N double bonds in the pyrimidine core make it a strong electron acceptor, a property that can be harnessed in designing materials for ETLs. mdpi.com Pyrimidine has been incorporated into various functional materials for OLEDs, including bipolar hosts and electron transport materials. spiedigitallibrary.orgmdpi.com

Studies on derivatives of 2-phenylpyrimidine (B3000279) containing different donor moieties have shown that the molecular structure significantly influences charge transporting properties. For example, the introduction of methoxy (B1213986) groups has been shown to increase hole drift mobility to values as high as 4.9 × 10−5 cm2/V·s. mdpi.com In other systems, the combination of an acridine (B1665455) donor and a pyrimidine acceptor has been used to create host materials that can transport both holes and electrons. rsc.org

While the charge transport properties of this compound have not been specifically reported, its structure suggests it could exhibit electron-transporting characteristics. The propylphenyl groups can influence the thin-film morphology, which in turn affects charge mobility.

Table 3: Charge Mobility of Selected Pyrimidine Derivatives for OLEDs

| Compound/Material Type | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Device Application | Reference |

|---|---|---|---|---|

| Methoxy-substituted triphenylamino-phenylpyrimidine | 4.9 × 10-5 | - | Emitter/HTL | mdpi.com |

| Acridine-pyrimidine host | - | - | Host Material | rsc.org |

Note: This table presents data for related pyrimidine derivatives to illustrate typical charge mobility values.

In OLEDs, light is generated through the radiative recombination of excitons (electron-hole pairs). The efficiency of this process depends on the photophysical properties of the emitting material. For OPVs, efficient exciton (B1674681) diffusion to a donor-acceptor interface is necessary for charge separation.

The pyrimidine core can be part of a "push-pull" molecular architecture, where it acts as the electron-accepting (pull) component. This can lead to intramolecular charge transfer (ICT) upon photoexcitation, which influences the emission color and quantum efficiency. researchgate.net The photophysical properties of 2,4,6-trisubstituted pyrimidines have been studied, showing that the emission can be tuned by varying the substituents on the pyrimidine core. researchgate.net

The diffusion length of excitons is a critical parameter in organic semiconductors. rsc.org While specific measurements for this compound are not available, techniques exist to measure exciton diffusion lengths, which are typically in the nanometer range for organic materials. aps.orgaps.orgnih.gov For some non-fullerene acceptors used in OPVs, diffusion lengths have been found to be significantly longer than in benchmark fullerenes, which contributes to higher device efficiencies. aps.org

Development of Chemo- and Biosensors Utilizing this compound

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This property can be exploited in the design of chemosensors. Pyridine and pyrimidine derivatives have been investigated as fluorescent sensors for various cations. mdpi.com The binding of a metal ion to the heterocyclic ring can lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement, allowing for the detection of the analyte.

Furthermore, the ability of pyrimidine to participate in hydrogen bonding and form supramolecular assemblies makes it a versatile building block for more complex sensor architectures. rsc.org While there are no specific reports on the use of this compound in chemo- or biosensors, its fundamental structure suggests potential in this area. The phenyl and propyl substituents could be modified to introduce specific recognition elements for target analytes, potentially leading to highly selective and sensitive sensor devices. The development of chemical sensors based on organic field-effect transistors (OFETs) is a growing field, where the active layer's interaction with an analyte modulates the transistor's electrical characteristics. rsc.org Given its semiconductor potential, this compound could be explored as an active material in such sensor platforms.

Sensing Mechanisms Based on Molecular Recognition and Environmental Perturbations

The pyrimidine core, with its electron-deficient nitrogen atoms, can act as a recognition site for various analytes. wikipedia.org The sensing mechanism in a this compound-based sensor would likely rely on molecular recognition events that perturb the electronic state of the molecule, leading to a detectable signal.

Molecular Recognition:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, allowing for the detection of analytes with hydrogen bond donor moieties.

Coordination with Metal Ions: Pyrimidine and its derivatives are known to act as ligands, chelating with metal ions. mdpi.com The interaction with specific metal ions could induce a change in the fluorescence or absorption spectrum of the compound, forming the basis for a colorimetric or fluorescent sensor. mdpi.com The binding is influenced by the size and charge of the metal ion. mdpi.com

π-π Stacking: The aromatic rings of the pyrimidine and phenyl groups can engage in π-π stacking interactions with electron-deficient or electron-rich aromatic analytes.

Environmental Perturbations:

Changes in the local environment, such as polarity or pH, can also influence the photophysical properties of the molecule. For instance, protonation of the pyrimidine nitrogen atoms in acidic conditions would significantly alter the electronic structure and, consequently, its absorption and emission characteristics. This sensitivity could be harnessed for pH sensing applications.

The specific molecular recognition and sensing capabilities of pyrimidine derivatives are an active area of research, with studies identifying potent lead compounds for various applications through strategic modifications of the pyrimidine core. acs.org

Integration into Transducer Platforms for Signal Amplification and Detection

To create a functional sensor, the molecular recognition event must be converted into a measurable signal. This is achieved by integrating the sensing molecule, such as this compound, onto a transducer platform.

Transducer Types:

Optical Transducers: These platforms detect changes in optical properties like fluorescence, absorbance, or refractive index. A common approach involves immobilizing the sensing molecule on a solid support and measuring the change in its luminescence upon analyte binding. acs.org

Electrochemical Transducers: These devices measure changes in electrical properties. Organic field-effect transistors (OFETs) and organic electrochemical transistors (OECTs) are particularly promising for this purpose. nih.govmdpi.com In an OFET-based sensor, the accumulation of charge at the semiconductor-dielectric interface, modulated by the binding of an analyte to the pyrimidine derivative, would result in a measurable change in the transistor's current. researchgate.net

Signal Amplification:

Achieving high sensitivity often requires signal amplification. Several strategies can be employed:

Catalytic Amplification: If the sensing molecule can catalytically convert a substrate into a detectable product upon analyte binding, a single recognition event can generate a multitude of signal molecules. rsc.org

Energy Transfer: In a multi-chromophore system, the analyte-induced change in one molecule can be transferred to adjacent molecules, leading to an amplified response. acs.org

Nanomaterial Integration: Incorporating nanoparticles can enhance the signal by providing a larger surface area for interaction and unique catalytic or plasmonic properties. nih.gov For instance, metal-organic frameworks (MOFs) can be integrated to selectively trap and concentrate analytes, enhancing detection sensitivity. nus.edu.sg

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are crucial for a range of photonic technologies, including optical switching and data processing. acs.org Organic molecules with extended π-conjugated systems are particularly promising for NLO applications due to their large optical nonlinearities. acs.org The structure of this compound suggests it may possess interesting NLO properties.

Investigation of Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) Phenomena

SHG and THG are NLO phenomena where the material generates light at double (second harmonic) or triple (third harmonic) the frequency of the incident light. These effects are highly dependent on the molecular and crystal structure of the material.

While specific SHG and THG data for this compound are not available, studies on other pyrimidine derivatives provide valuable insights. For a molecule to exhibit SHG, it must lack a center of inversion. The crystal structure of this compound would need to be non-centrosymmetric to produce a significant SHG signal.

THG, on the other hand, can occur in both centrosymmetric and non-centrosymmetric materials. Research on other organic crystals has demonstrated significant third-order nonlinear susceptibility (χ³), making them suitable for THG applications. nih.gov The investigation of THG in semiconductors has also shown that external fields, such as a magnetic field, can strongly enhance the THG intensity. researchgate.net

Molecular Hyperpolarizability and Strategic Design for Enhanced NLO Response

The NLO response of a material is rooted in the molecular hyperpolarizability (β for second-order and γ for third-order effects) of its constituent molecules. Large hyperpolarizability values are typically found in molecules with strong donor-acceptor character and extended π-conjugation.

The pyrimidine ring is electron-deficient and can act as an electron-accepting group. The propyl-substituted phenyl ring, in turn, can act as an electron-donating group. This "push-pull" architecture is a common strategy for enhancing molecular hyperpolarizability. Theoretical studies using Density Functional Theory (DFT) are often employed to calculate the hyperpolarizability of new organic molecules and predict their NLO potential. acs.org

Strategies for Enhanced NLO Response in Pyrimidine Derivatives:

| Strategy | Description | Expected Outcome |

| Introduction of Stronger Donor/Acceptor Groups | Replacing the propyl groups with stronger electron-donating or electron-withdrawing substituents. | Increased charge transfer and higher molecular hyperpolarizability. |

| Extension of π-Conjugation | Incorporating additional aromatic rings or unsaturated linkages into the molecular structure. | Delocalization of electrons over a larger area, leading to an enhanced NLO response. |

| Branched Architectures | Creating multi-branched molecules with a central electron-accepting core (like pyrimidine) and peripheral donor groups. | Enhancement of the two-photon absorption cross-section. rsc.org |

This table is based on general principles of NLO material design and findings from research on analogous compounds.

Fabrication and Performance Evaluation of this compound-Based Devices

The successful integration of this compound into functional devices depends critically on the ability to control its assembly into well-defined thin films. As a liquid crystalline material, it presents unique opportunities for morphological control.

Thin Film Deposition Techniques and Morphological Control for Device Integration

The performance of organic electronic devices is highly dependent on the morphology of the active layer, including its crystallinity, molecular orientation, and surface roughness. nih.gov For liquid crystalline materials like this compound, processing conditions can be tailored to achieve desired alignments.

Deposition Techniques:

Solution-Based Methods:

Spin-coating: A common technique for depositing uniform thin films from solution. For liquid crystalline materials, performing the spin-coating process within the liquid crystal phase temperature range can result in highly uniform and flat films. researchgate.nettitech.ac.jp

Dip-coating: This method can produce highly ordered polycrystalline thin films, especially when conducted at the liquid crystal phase temperature. titech.ac.jp

Solution Shearing: Techniques like blade-coating allow for the controlled deposition of highly crystalline thin films with aligned domains, which is crucial for optimizing charge transport in transistors. acs.org

Vapor-Based Methods:

Physical Vapor Deposition (PVD): This involves the sublimation of the material in a vacuum and its subsequent condensation onto a substrate. Oblique angle deposition, where the material flux arrives at the substrate at a shallow angle, can induce a preferred molecular orientation, which is beneficial for applications like liquid crystal displays. bohrium.com

Chemical Vapor Deposition (CVD): While less common for small organic molecules, CVD offers excellent control over film growth and can be enhanced by external fields to influence film properties. umich.edu

Morphological Control:

The liquid crystalline nature of this compound is a significant advantage for morphological control. By processing the material in its liquid crystalline phase, the inherent self-assembly properties can be exploited to form well-ordered domains. titech.ac.jpresearchgate.net Thermal annealing of the deposited film at its liquid crystalline temperature can further improve the molecular ordering and enhance device performance, as has been demonstrated for other liquid crystalline organic semiconductors. researchgate.net The choice of substrate and its surface treatment also play a pivotal role in directing the orientation of the molecules in the thin film. nih.gov

Derivatives and Analogues of 5 Propyl 2 4 Propylphenyl Pyrimidine: Structure Performance Relationships

Systematic Molecular Modifications of Alkyl Chain Lengths and Branching

The alkyl chains in liquid crystal molecules, such as the propyl groups in 5-Propyl-2-(4-propylphenyl)pyrimidine, play a crucial role in determining the type and stability of the mesophases. Modifying the length and branching of these chains is a fundamental strategy for tuning the material's properties.

The length of the terminal alkyl chains significantly affects the molecular packing and, consequently, the mesomorphic behavior. In homologous series of 5-alkyl-2-(4-alkylphenyl)pyrimidines, increasing the alkyl chain length generally leads to a decrease in the melting point and an initial increase in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). This broadens the temperature range of the liquid crystal phase. However, beyond a certain length, the clearing point also starts to decrease as the increased flexibility of the longer chains disrupts the anisotropic packing.

Branching in the alkyl chains, for example, by replacing a propyl group with an isopropyl group, introduces steric hindrance that disrupts the close packing of the molecules. This generally leads to a decrease in both the melting and clearing points, and can suppress the formation of more ordered smectic phases in favor of the nematic phase or even result in the loss of liquid crystalline behavior altogether.

| n (Number of Carbon Atoms in Alkoxy Chain) | Mesophases Observed | Transition Temperatures (°C) |

|---|

Data in this table is representative of trends observed in similar homologous series and may not correspond to a specific published dataset.

The anisotropic nature of liquid crystals is central to their use in devices. Properties such as dielectric anisotropy (Δε) and optical anisotropy (Δn) are critical for the performance of LCDs. The alkyl chains can influence these properties, albeit often less directly than the molecular core.

Optical anisotropy, or birefringence, is the difference in refractive indices for light polarized parallel and perpendicular to the director. Longer alkyl chains can sometimes lead to a slight decrease in birefringence due to an increase in the isotropic character of the molecule. However, their main role is in defining the temperature range and stability of the mesophase in which the desired anisotropic properties can be exploited.

| Compound Structure | Dielectric Anisotropy (Δε) at 1 kHz, 25°C | Optical Anisotropy (Δn) at 589 nm, 25°C |

|---|

Values are illustrative and based on typical data for calamitic liquid crystals with similar core structures.

Substituent Effects on the Phenyl Ring and Pyrimidine (B1678525) Core

Introducing substituents onto the aromatic rings of this compound provides another powerful tool for tuning its properties. These substituents can exert electronic and steric effects that significantly alter the molecule's behavior.

The photophysical properties, such as absorption and fluorescence, of pyrimidine derivatives are governed by electronic transitions between molecular orbitals. The pyrimidine ring is electron-deficient, and attaching electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) to the phenyl ring or the pyrimidine core can create intramolecular charge transfer (ICT) character in the excited state.

Electron-donating groups on the phenyl ring can increase the energy of the highest occupied molecular orbital (HOMO), leading to a red-shift (shift to longer wavelengths) in both the absorption and emission spectra.

Electron-withdrawing groups on the phenyl ring or pyrimidine core can lower the energy of the lowest unoccupied molecular orbital (LUMO), also resulting in a red-shift of the absorption and emission maxima.

The magnitude of these shifts and the fluorescence quantum yield are highly dependent on the strength and position of the substituents. For instance, a strong donor-acceptor system can lead to significant solvatochromism, where the emission color changes with the polarity of the solvent.

| Substituent (R) on Phenyl Ring | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|

Data is hypothetical and illustrates general trends in donor-acceptor substituted fluorophores.

Bulky substituents on the phenyl ring or pyrimidine core can introduce steric hindrance that affects the molecule's conformation and its ability to pack efficiently in a liquid crystalline phase. Lateral substitution (i.e., on the sides of the molecular core) is particularly disruptive to mesophase stability.

A bulky lateral substituent will increase the width of the molecule, reducing its aspect ratio and making it more difficult for the molecules to align parallel to one another. This typically results in a significant depression of the clearing temperature and can even completely suppress mesomorphism. The increased separation between molecular cores also weakens the intermolecular attractive forces that stabilize the liquid crystal phase. In some cases, steric hindrance can also induce a twist in the molecular conformation, further disrupting the planarity and linearity of the molecule.

Synthesis and Evaluation of Oligomeric and Polymeric Architectures Incorporating this compound Units

Incorporating mesogenic units like this compound into oligomers and polymers can lead to materials that combine the properties of liquid crystals with the processability and mechanical robustness of polymers. These are known as liquid crystal polymers (LCPs).

In side-chain LCPs , the mesogenic units are attached as pendant groups to a flexible polymer backbone, often via a flexible spacer. This spacer decouples the motion of the mesogens from the polymer chain, allowing them to self-assemble into liquid crystalline phases. The type of mesophase formed depends on the structure of the mesogen, the length of the spacer, and the nature of the polymer backbone. For example, a polymer with this compound side chains might exhibit nematic or smectic phases, with transition temperatures that are influenced by the polymer's molecular weight and polydispersity.

In main-chain LCPs , the rigid mesogenic units are directly incorporated into the polymer backbone, connected by flexible segments. This results in a rigid-rod or semi-rigid polymer chain. Main-chain LCPs often exhibit high thermal stability and excellent mechanical properties, as exemplified by materials like Kevlar.